molecular formula C15H18N2O3S2 B5553951 4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide

4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide

Cat. No.: B5553951
M. Wt: 338.4 g/mol
InChI Key: BZBWPDDOCJHVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Scientific Research Applications

4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, sulfonamides in general work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth . They do this by competing with para-aminobenzoic acid (PABA) for incorporation into folic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the sulfamoyl and carboxamide groups offer opportunities for hydrogen bonding and other interactions.

This compound’s versatility makes it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-17(4-2)22(19,20)13-10-14(21-11-13)15(18)16-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBWPDDOCJHVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.